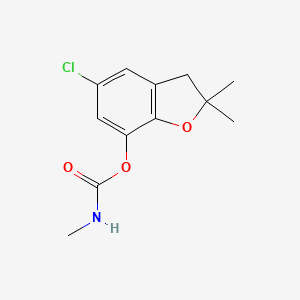

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate

Description

Properties

Molecular Formula |

C12H14ClNO3 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |

InChI |

InChI=1S/C12H14ClNO3/c1-12(2)6-7-4-8(13)5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15) |

InChI Key |

ZRFTVPVJKZSVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)OC(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2-Hydroxyacetophenone

The synthesis begins with 2-hydroxyacetophenone , a well-known precursor for benzofuran derivatives. Its reactivity allows for subsequent substitution and cyclization steps.

Formation of 2-Acetylphenyl Methallyl Ether

- Reaction: 2-Hydroxyacetophenone reacts with methallyl halides (preferably methallyl chloride for economic reasons) in the presence of an acid acceptor such as potassium carbonate or sodium hydroxide.

- Conditions: Reflux in solvents like acetone, dimethylformamide, or in aqueous medium.

- Outcome: Formation of 2-acetylphenyl methallyl ether via nucleophilic substitution of phenolic oxygen with methallyl halide.

Rearrangement and Cyclization

- Process: Heating the ether at elevated temperatures (150–250°C), optionally with catalysts like ferric chloride or magnesium chloride, induces rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-benzofuranone .

- Mechanism: Intramolecular cyclization facilitated by the rearranged methallyl group, forming the benzofuran ring system.

Oxidation to Benzofuranol

- Reaction: Oxidation of the benzofuranone to benzofuranol using oxidizing agents such as hydrogen peroxide or peracids (perbenzoic acid, peracetic acid).

- Purpose: Provides the precursor for further substitution at the 7-position.

Functionalization at Position 7 with Methylcarbamate

Hydroxymethylation

- Reaction: Introduction of a hydroxymethyl group at the 7-position via formaldehyde or paraformaldehyde in the presence of acid catalysts.

Conversion to Methylcarbamate

- Method: The hydroxymethyl group is converted into a methylcarbamate via reaction with methyl isocyanate or methyl chloroformate.

- Conditions: Typically in the presence of a base such as pyridine or triethylamine to facilitate carbamate formation.

Summary of the Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Etherification | 2-Hydroxyacetophenone + methallyl chloride | Reflux, base | Form 2-acetylphenyl methallyl ether |

| 2 | Rearrangement & cyclization | Heat, catalyst (e.g., FeCl₃) | 150–250°C | Form benzofuran core |

| 3 | Oxidation | Hydrogen peroxide or peracids | Room temp to 50°C | Convert to benzofuranol |

| 4 | Chlorination | Sulfuryl chloride or NCS | 0–25°C | Introduce chlorine at position 5 |

| 5 | Hydroxymethylation | Formaldehyde | Acidic conditions | Add hydroxymethyl group at position 7 |

| 6 | Carbamate formation | Methyl chloroformate or methyl isocyanate | Base, room temp | Form methylcarbamate at 7-position |

Data Tables Summarizing Key Parameters

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | Methallyl chloride + base | Acetone | Reflux | 80–90 | Efficient formation of ether |

| Cyclization | Heat + FeCl₃ | None | 150–250°C | 70–85 | Promotes rearrangement |

| Oxidation | Hydrogen peroxide | Water | Room temp | 75–90 | Converts benzofuranone to benzofuranol |

| Chlorination | Sulfuryl chloride | Carbon tetrachloride | 0–25°C | 60–80 | Regioselective chlorination |

| Carbamate formation | Methyl chloroformate | Pyridine | Room temp | 70–85 | Final functionalization |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pesticidal Carbamate Derivatives

Furathiocarb

- Structure: 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl 2,4-dimethyl-5-oxo-6-oxa-3-thia-2,4-diazadecanoate.

- Molecular Formula : C₁₈H₂₅N₂O₅S.

- Key Differences : Replaces the methylcarbamate group with a thiadiazine carboxylate moiety.

- Activity : Exhibits broader systemic activity and longer residual efficacy compared to carbofuran, making it suitable for soil application .

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl Methylcarbamate (Carbofuran)

- Activity: Rapid action against foliar pests but shorter environmental persistence. Toxicity to non-target species (e.g., birds) has led to restricted use in some regions .

Hydroxyl-Substituted Analog

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

Pharmacologically Active Benzofuran Derivatives

Serotonin 2C (5-HT2C) Receptor Agonists

(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine

- Structure : Retains the 5-chloro-2,2-dimethyl-dihydrobenzofuran core but substitutes the carbamate with a cyclopropylmethanamine group.

- Demonstrates >100-fold selectivity over 5-HT2A/2B receptors .

- Key Finding : Conformational restriction via the cyclopropane ring enhances receptor binding affinity and selectivity .

Antimicrobial and Antitumor Derivatives

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

- Structure : Incorporates fluorine, methylsulfanyl, and acetic acid substituents.

- Activity : Exhibits antibacterial and antifungal properties due to the sulfanyl and carboxylic acid groups .

5-Chloro-7,8-dihydro-3-(2-methylphenyl)furo[2,3-g][1,2]benzisoxazole-7-carboxylic acid

- Structure : Fused benzisoxazole-carboxylic acid system.

- Molecular Formula: C₁₇H₁₂ClNO₄.

Structure-Activity Relationship (SAR) Insights

Comparative Data Table

Biological Activity

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate is a compound of interest due to its potential biological activities, particularly as a selective serotonin 2C (5-HT2C) receptor agonist. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula: C12H14ClNO3

- Molecular Weight: 255.697 g/mol

- CAS Number: 4790-93-6

- IUPAC Name: (5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate

Synthesis

The synthesis of this compound involves several key steps:

- Microwave-assisted alkylation : This method enhances yield and reduces reaction time.

- Claisen rearrangement : Converts an intermediate to the desired structure.

- Cyclization : Achieved through refluxing in formic acid.

The overall yield of the synthesis was reported at 17% after 12 steps .

This compound has been identified as a selective agonist for the 5-HT2C receptor. Its potency was evaluated using calcium flux assays, revealing an effective concentration (EC50) of approximately 71 nM for the 5-HT2C receptor . The compound exhibited significantly lower potency at the 5-HT2A and 5-HT2B receptors (EC50 values of 7190 nM and 682 nM respectively), indicating its selectivity for the 5-HT2C receptor.

Case Studies

- Neuropharmacological Effects : In animal models, compounds similar to 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran derivatives have shown promising results in modulating anxiety and depression-like behaviors through their action on serotonin receptors .

- Antinausea Properties : The structure is related to zatosetron, a known antiemetic agent that acts on serotonin receptors without affecting gastrointestinal motility . This suggests potential applications in treating nausea and vomiting.

Data Table: Biological Activity Summary

| Receptor Type | EC50 (nM) | Emax (%) |

|---|---|---|

| 5-HT2C | 71 | 100 |

| 5-HT2B | 682 | 57 |

| 5-HT2A | 7190 | 17 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate?

- Methodological Answer : Synthesis typically involves cyclization and transposition reactions under controlled thermal conditions (e.g., 200–275°C) to form the benzofuran core, followed by functionalization steps. For example, the 7-hydroxy intermediate can be prepared via exothermic cyclization of 2-methylallyloxyphenol, with subsequent carbamate formation using methyl isocyanate or similar reagents . Optimization focuses on temperature control, solvent selection (e.g., THF or dichloromethane), and catalyst use to improve yields and purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzofuran scaffold and substituent positions. Infrared (IR) spectroscopy identifies carbonyl and carbamate functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., acetylcholinesterase for neurotoxic studies) or cell lines (e.g., cancer models). Dose-response curves are generated using concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., carbofuran for carbamate comparisons) and cytotoxicity assays (MTT or resazurin-based) ensure specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). To address this:

- Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls.

- Comparative molecular docking : Analyze binding affinities to targets like acetylcholinesterase using software (AutoDock Vina) to identify structural determinants of activity .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. How do substituent modifications influence the compound’s pharmacological profile?

- Methodological Answer : Substituents at the 5-chloro and 7-carbamate positions significantly alter bioactivity. For example:

- Electron-withdrawing groups (e.g., -Br at position 7) enhance electrophilicity, increasing reactivity with serine hydrolases .

- Methyl groups at position 2 improve metabolic stability by steric hindrance, as shown in pharmacokinetic studies using liver microsomes .

- Systematic SAR (Structure-Activity Relationship) studies with halogenated analogs (e.g., fluoro, bromo) can quantify these effects .

Q. What is the mechanistic basis for its interaction with biological targets?

- Methodological Answer : The carbamate group acts as a reversible inhibitor of acetylcholinesterase by covalently binding to the catalytic serine residue. Kinetic studies (e.g., Ellman assay) determine inhibition constants (Kᵢ). Molecular dynamics simulations reveal that the 2,2-dimethyl group stabilizes the compound within the enzyme’s active site gorge, as observed in related benzofuran derivatives .

Q. How can synthetic by-products be minimized during large-scale production?

- Methodological Answer :

- Process optimization : Use flow chemistry to control exothermic reactions and reduce side products like hydroxylated derivatives .

- Chromatographic monitoring : HPLC with UV detection (λ = 254 nm) tracks reaction progress and identifies impurities early .

- Green chemistry approaches : Replace toxic chlorinated solvents with cyclopentyl methyl ether (CPME) to improve safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.